 
            | REACTION_SMILES | [Cl:1][CH2:2][C:3]#[N:4].[SH:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[CH2:2]([C:3]#[N:4])[S:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    N#CCSc1ccccc1                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |